molecular formula C21H21NO4 B3525609 N-(4-methylphenyl)-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide

N-(4-methylphenyl)-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide

Cat. No.: B3525609
M. Wt: 351.4 g/mol
InChI Key: HUJJJQSUKMRTDX-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide: is a synthetic organic compound that features a unique combination of a chromenone moiety and an acetamide group

Properties

IUPAC Name

N-(4-methylphenyl)-2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-12-5-7-16(8-6-12)22-19(23)11-25-17-9-13(2)10-18-20(17)14(3)15(4)21(24)26-18/h5-10H,11H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJJJQSUKMRTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC(=CC3=C2C(=C(C(=O)O3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the chromenone ring, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone moiety, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Reduced forms with hydroxyl groups replacing carbonyl groups.

    Substitution: Substituted derivatives with nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Biology:

    Enzyme Inhibition: It may serve as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing anti-inflammatory or anticancer agents.

Industry:

    Material Science: It can be used in the synthesis of advanced materials, such as polymers with specific optical properties.

Mechanism of Action

The mechanism by which N-(4-methylphenyl)-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide exerts its effects involves its interaction with specific molecular targets. The chromenone moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the acetamide group can form hydrogen bonds with active sites of enzymes, leading to enzyme inhibition.

Comparison with Similar Compounds

  • N-(4-methylphenyl)-2-[(2-oxo-2H-chromen-5-yl)oxy]acetamide
  • N-(4-methylphenyl)-2-[(3,4-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide

Comparison:

  • Structural Differences: The presence of additional methyl groups in N-(4-methylphenyl)-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide distinguishes it from its analogs, potentially affecting its reactivity and binding affinity.
  • Unique Properties: The trimethyl substitution on the chromenone ring may enhance the compound’s lipophilicity and ability to cross cell membranes, making it more effective in biological applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methylphenyl)-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-methylphenyl)-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide

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